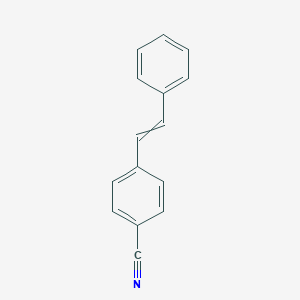
4-Cyanostilbene
Übersicht
Beschreibung
4-Cyanostilbene is a chemical compound with the CAS Number: 13041-79-7 and a molecular weight of 205.26 . Its IUPAC name is 4-[(E)-2-phenylethenyl]benzonitrile .
Synthesis Analysis
The synthesis of 4-Cyanostilbene involves Knoevenagel and Suzuki reactions . A series of α-cyanostilbenes bearing a variety of electron-withdrawing and electron-donating groups were synthesized using 4-nitrophenylacetonitrile as a starting derivative to react with equimolar amounts of different aldehydes .Molecular Structure Analysis
4-Cyanostilbene contains a total of 28 bonds, including 17 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 nitrile (aromatic) .Chemical Reactions Analysis
The photoisomerization of the cyanostilbene moiety at the molecular level was transferred and amplified to the phase transition of Si–CSM, resulting in changes in the macroscopic optical properties of the Si–CSM thin film .Physical And Chemical Properties Analysis
4-Cyanostilbene has a melting point of 117 °C and a boiling point of 367.1±22.0 °C (Predicted). It has a density of 1.10±0.1 g/cm3 (Predicted) and is soluble in Toluene .Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Phases and Photoactivity : 4-Cyanostilbene derivatives exhibit a variety of bent-core liquid crystalline phases, like columnar and smectic C, which are influenced by the position of the cyano group and the number of cyanostilbene units. These materials demonstrate antiferroelectric ground states and diverse photoactivities, including luminescence and second harmonic generation, making them suitable for designing novel multiresponsive soft materials (Martínez‐Abadía et al., 2015).
Optoelectronic Applications : Cyanostilbene-based materials, particularly those that are π-conjugated, are critical in optoelectronics. Their photophysical properties can be tuned in response to external stimuli like polarity, viscosity, pH, light, and temperature changes. These properties have been exploited in applications ranging from photovoltaics to biological imaging (Zhu & Zhao, 2013).
Photovoltaic Devices : Dyes based on 4-nitro-α-cyanostilbene have been used in dye-sensitized solar cells (DSSCs), exhibiting significant power conversion efficiencies. Their photophysical and electrochemical properties make them suitable for absorbing a broad spectrum of light, which is crucial for efficient solar energy conversion (Mikroyannidis et al., 2010).
Functional Materials and Self-Assembly : α-Cyanostilbene (CS) structures are recognized for their optical and electrical properties, making them versatile for the development of functional materials. These compounds, including subfamilies like dicyanodistyrylbenzene, have been used in various applications such as sensors, OLEDs, organic field-effect transistors, solar cells, and bioimaging (Martínez‐Abadía et al., 2018).
Smart Optical Materials : Cyanostilbene-based materials have been developed for smart optical applications, such as optical sensors, anti-counterfeiting ink, and smart display systems. Their optical properties can be modulated by engineering their molecular packing structure and conformation through thermal and photoinduced phase transitions (Koo et al., 2022).
Photophysical Characteristics and Intramolecular Charge Transfer : The photophysical behavior of cyanostilbene derivatives, such as donor-acceptor substituted stilbenes, has been extensively studied. These studies reveal insights into their fluorescence properties and the dynamics of intramolecular charge transfer, which are crucial for understanding their behavior in different applications (Rettig et al., 1992).
Mechanical Stimuli-Responsive Luminophors : Certain cyanostilbene derivatives exhibit aggregation-induced emission enhancement (AIEE) and mechanochromic fluorescent properties. These characteristics are useful in developing materials that respond to mechanical stimuli, which have potential applications in various fields, including materials science and engineering (Zhang et al., 2012).
Safety And Hazards
Zukünftige Richtungen
4-Cyanostilbene-based AIE frameworks are expected to continue garnering attention in the interdisciplinary fields of biology, chemistry, and materials science for diverse applications . The development of fluorescent gels using aggregation-induced emission fluorophores (AIEgens) is suggested as a new direction for future research .
Eigenschaften
IUPAC Name |
4-[(E)-2-phenylethenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUHPLQCUQJSQW-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanostilbene | |
CAS RN |
13041-79-7 | |
| Record name | 4-Cyanostilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



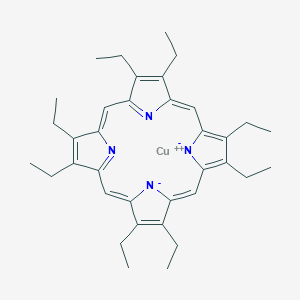
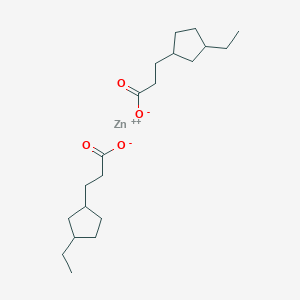
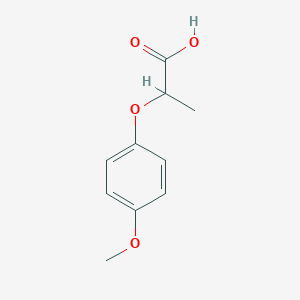
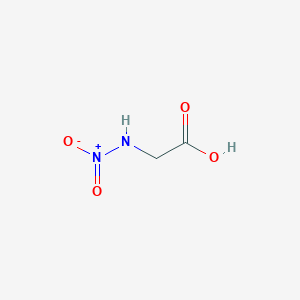
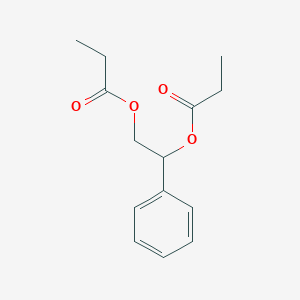
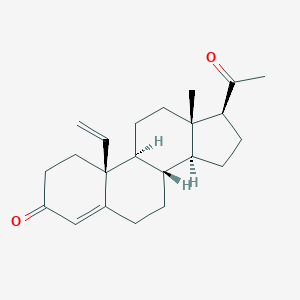
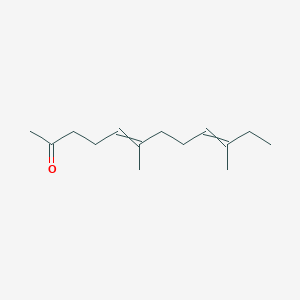
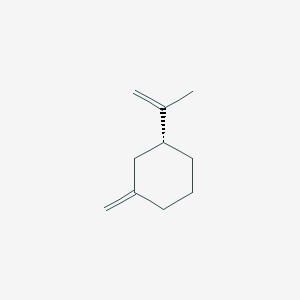
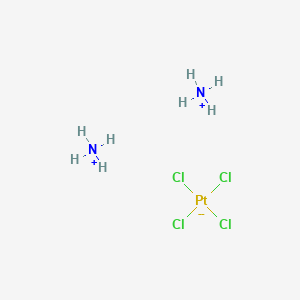
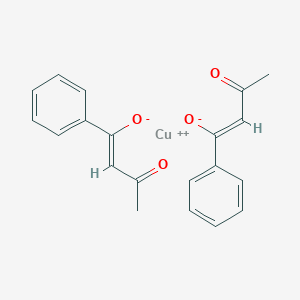
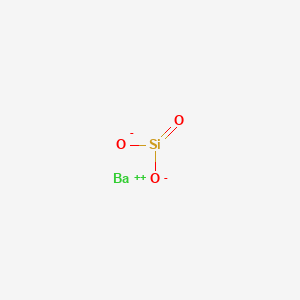
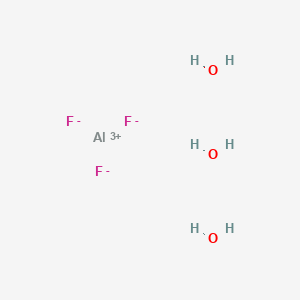
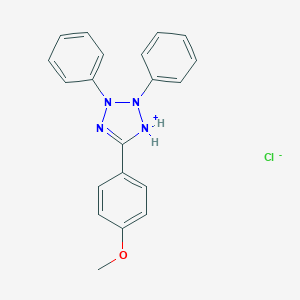
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)